molecular formula C8H9F2N3O B15258856 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one

Cat. No.: B15258856
M. Wt: 201.17 g/mol
InChI Key: CJDKHVGIIRDJHZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound that features a pyrimido[1,2-a]piperazine core with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9F2N3O

Molecular Weight

201.17 g/mol

IUPAC Name

2-(difluoromethyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H9F2N3O/c9-8(10)5-3-7(14)13-2-1-11-4-6(13)12-5/h3,8,11H,1-2,4H2

InChI Key

CJDKHVGIIRDJHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=CC2=O)C(F)F)CN1

Origin of Product

United States

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